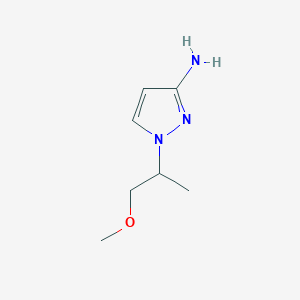

1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine

Overview

Description

1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as MAP3, is a pyrazole derivative that has been found to exhibit interesting biological properties. In

Scientific Research Applications

Synthesis and Polymerization Catalysis

The compound 1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine is utilized in the synthesis and structure elucidation of mononuclear cobalt(II), zinc(II), and cadmium(II) complexes. These complexes, derived from both bidentate and tridentate ligands containing pyrazolyl moieties, have shown promise in catalyzing the polymerization of methyl methacrylate to produce poly(methyl methacrylate) (PMMA) with high molecular weight and narrow polydispersity indices. Specifically, the Co(II) complex has demonstrated effectiveness in syndiospecific PMMA polymerization, indicating its potential application in materials science and engineering for producing high-quality plastics (Shin et al., 2016).

Antimicrobial and Antibacterial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial and antibacterial properties. Studies involving the synthesis of pyrazole Schiff bases have revealed their potential as antibacterial agents against various strains, including C. albicans and Gram-negative bacteria. These findings suggest the usefulness of pyrazole derivatives in developing new antibacterial compounds that could address the increasing resistance to existing antibiotics (Feng et al., 2018).

Material Modification and Enhancement

In the field of materials science, the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions with various amines, including pyrazole derivatives, has been explored. These modifications have led to increased swelling degrees and thermal stability of the hydrogels, suggesting potential applications in medical and biotechnological fields due to enhanced mechanical properties and biocompatibility (Aly & El-Mohdy, 2015).

Safety and Hazards

1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine should be handled with care due to its potential toxicity. Researchers must follow proper laboratory safety protocols, including wearing appropriate protective gear and working in a well-ventilated area. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name |

1-(1-methoxypropan-2-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-6(5-11-2)10-4-3-7(8)9-10/h3-4,6H,5H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABDBKQLFKITEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

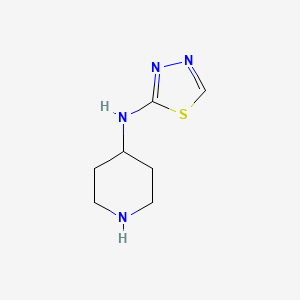

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1-trifluoro-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol](/img/structure/B1469144.png)

![4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B1469146.png)

![1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol](/img/structure/B1469149.png)